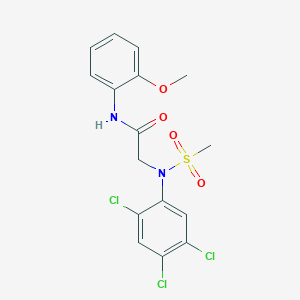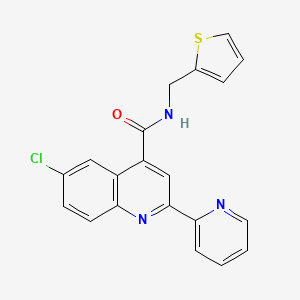![molecular formula C25H23N3O4S B3608074 2-(5-methyl-2-furyl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608074.png)
2-(5-methyl-2-furyl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline
Overview
Description
2-(5-methyl-2-furyl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline, also known as PMSQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMSQ is a quinoline derivative that exhibits a unique chemical structure with diverse pharmacological properties. In
Scientific Research Applications
2-(5-methyl-2-furyl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline has been extensively studied for its potential therapeutic applications in various disease conditions. It has been reported to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. This compound has also been shown to modulate the immune system and exhibit neuroprotective effects. In addition, this compound has been investigated for its potential applications in drug delivery and imaging.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-furyl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide signaling. This compound has also been reported to inhibit the activity of various kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been reported to exhibit anti-viral and anti-bacterial activities by inhibiting the replication of viral and bacterial pathogens.
Advantages and Limitations for Lab Experiments
2-(5-methyl-2-furyl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline offers several advantages for laboratory experiments. It exhibits high stability and solubility in various solvents, which makes it easy to handle and use in experiments. This compound also exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its use in some laboratories.
Future Directions
There are several future directions for the research on 2-(5-methyl-2-furyl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline. One potential application is in the development of novel anti-inflammatory and anti-tumor therapies. This compound has also shown promise as a potential drug delivery agent and imaging probe. Further studies are needed to elucidate the mechanism of action and optimize the synthesis and purification methods for this compound. In addition, the potential side effects and toxicity of this compound need to be thoroughly evaluated in preclinical and clinical studies.
properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-18-11-12-24(32-18)23-17-21(20-9-5-6-10-22(20)26-23)25(29)27-13-15-28(16-14-27)33(30,31)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOFRTKXGJABRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B3608003.png)
![N-(2,5-dimethylphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3608019.png)
![1-bromo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B3608021.png)
![2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3608028.png)
![10-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3608033.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3608045.png)
![N-(tert-butyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3608048.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B3608056.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608058.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B3608062.png)

![6-chloro-2-(2-methylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608080.png)
![7-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608085.png)
